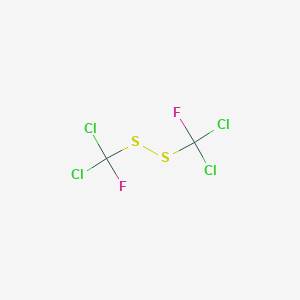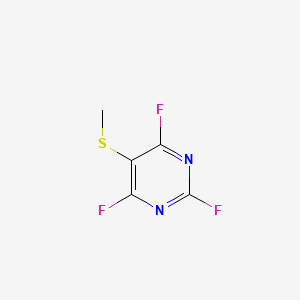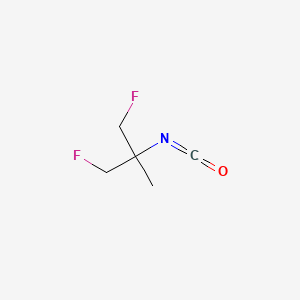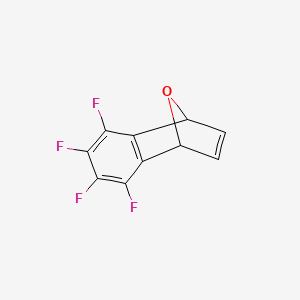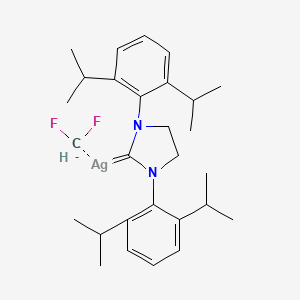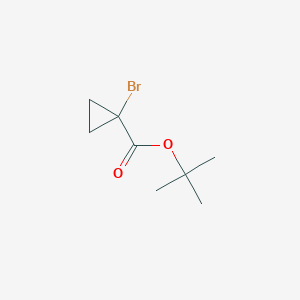
tert-Butyl 1-bromocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-bromocyclopropanecarboxylate: is an organic compound with the molecular formula C8H13BrO2. It is a brominated cyclopropane derivative, commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by a tert-butyl ester group attached to a bromocyclopropane ring, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
The compound is known to participate in reactions involving the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This process is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Biochemical Pathways
The compound’s ability to participate in reactions involving the cleavage of the c−o bond in tert-butyl groups suggests it may influence pathways involving these groups .
Result of Action
The primary result of the action of Tert-Butyl 1-bromocyclopropanecarboxylate is the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This can lead to the formation of new compounds, depending on the specific reaction conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of the tris-4-bromophenylamminium cation radical and hydrosilane can facilitate the compound’s reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 1-bromocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-bromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Reduction Reactions: The compound can be reduced to tert-butyl cyclopropanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-butyl cyclopropanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: tert-Butyl azidocyclopropanecarboxylate, tert-butyl thiocyclopropanecarboxylate.
Reduction: tert-Butyl cyclopropanecarboxylate.
Oxidation: tert-Butyl cyclopropanecarboxylic acid.
Scientific Research Applications
tert-Butyl 1-bromocyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
tert-Butyl 1-bromocyclopropanecarboxylate can be compared with other brominated cyclopropane derivatives, such as:
tert-Butyl 1-chlorocyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
tert-Butyl 1-iodocyclopropanecarboxylate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of reactions.
tert-Butyl 1-fluorocyclopropanecarboxylate: Contains a fluorine atom, which is less reactive than bromine, leading to different reaction pathways.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
tert-butyl 1-bromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZMQFSILZOXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
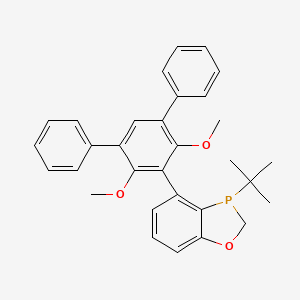
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6301670.png)
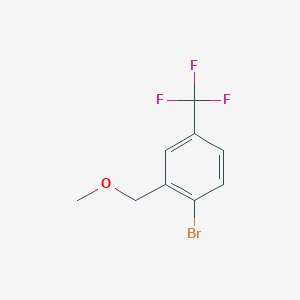
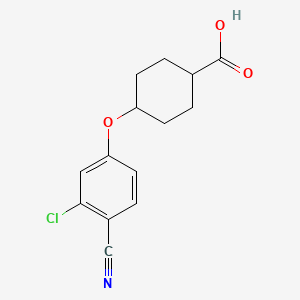
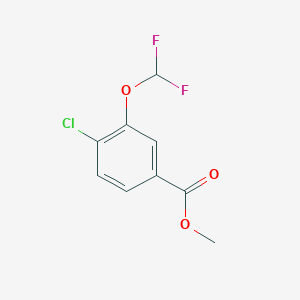
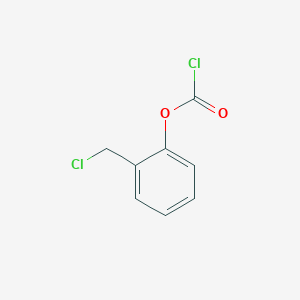
![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)
